molecular formula C21H16Cl2N2O B2467855 (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol CAS No. 708996-22-9

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol

Cat. No. B2467855
CAS RN: 708996-22-9
M. Wt: 383.27
InChI Key: YBZKKZHQNTYVIG-UHFFFAOYSA-N
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Description

The compound “(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol” is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The synthesis of imidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is key to their function . They exhibit light-induced reversible fluorescence switching via conformational change from a twisted molecular structure to more planar . The role of the twisted molecular structure in photoswitching was established based on structure property, computational and photophysical studies .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and complex . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For example, some imidazole derivatives exhibit strong fluorescence in non-polar solvents compared to polar solvents . This could be attributed to the intermolecular interactions between the polar solvents with labile hydroxyl proton .

Scientific Research Applications

Corrosion Inhibition

The study by Costa et al. (2021) explores the corrosion inhibition properties of imidazole-based molecules, including a derivative similar to the compound , for carbon steel in an acidic medium. They found that these molecules significantly increase corrosion inhibition efficiency through both gravimetric and electrochemical tests. Quantum chemical calculations and Monte Carlo simulations supported the experimental results, highlighting the molecule's softer nature (or lower charge/radius ratio) as a key factor for higher anticorrosion efficiency. This research suggests potential applications in protecting metals from corrosion in various industrial settings (Costa et al., 2021).

Safety and Hazards

The safety and hazards associated with imidazole derivatives can vary depending on the specific compound. For example, one imidazole derivative has been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O/c22-16-11-10-14(12-17(16)23)13-25-19-9-5-4-8-18(19)24-21(25)20(26)15-6-2-1-3-7-15/h1-12,20,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKKZHQNTYVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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